molecular formula C8H17NO B3031590 4-(Dimethylamino)-3,3-dimethylbutan-2-one CAS No. 53921-82-7

4-(Dimethylamino)-3,3-dimethylbutan-2-one

Cat. No.: B3031590
CAS No.: 53921-82-7
M. Wt: 143.23 g/mol
InChI Key: LXYPWJFDIBGUID-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3,3-dimethylbutan-2-one is an organic compound with a unique structure that includes a dimethylamino group and a ketone functional group

Preparation Methods

The synthesis of 4-(Dimethylamino)-3,3-dimethylbutan-2-one can be achieved through several routes. One common method involves the reaction of 3,3-dimethylbutan-2-one with dimethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

4-(Dimethylamino)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Dimethylamino)-3,3-dimethylbutan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various biochemical reactions. The ketone group can undergo reduction or oxidation, leading to different biological effects. The pathways involved depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

4-(Dimethylamino)-3,3-dimethylbutan-2-one can be compared with other similar compounds such as:

    4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.

    4-(Dimethylamino)benzoic acid: Used in various chemical reactions and as a reagent in analytical chemistry.

    4-(Dimethylamino)phenol: Utilized in the treatment of cyanide poisoning and other medical applications

Properties

IUPAC Name

4-(dimethylamino)-3,3-dimethylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(10)8(2,3)6-9(4)5/h6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYPWJFDIBGUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381652
Record name 4-(dimethylamino)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53921-82-7
Record name 4-(dimethylamino)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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